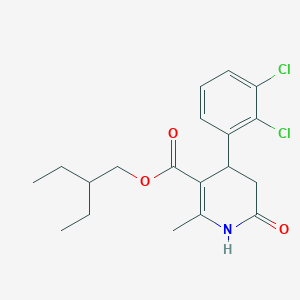

![molecular formula C14H16N4O5S B4583234 isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4583234.png)

isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves condensation reactions, starting from suitable precursors such as amino-thiazoles or amino-selenazoles. For instance, compounds similar to the one of interest have been synthesized through chemical transformations involving chloromethylthiazole or chloromethylselenazole as starting materials, demonstrating the versatility of thiadiazole chemistry in producing compounds with potential antitumor and antifilarial activities (Kumar et al., 1993).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using various spectroscopic techniques such as UV-visible, 1H, 13C-NMR, and MS. These methods provide detailed insights into the arrangement of atoms within the molecule and the nature of its functional groups. For example, the characterization of similar thiadiazole compounds has been achieved through these techniques, confirming the molecular structures and providing a basis for further analysis and application (Vinusha et al., 2015).

Chemical Reactions and Properties

Thiadiazole compounds exhibit a wide range of chemical reactivities, including the ability to undergo substitution reactions, participate in the formation of complexes with metals, and display antimicrobial activities. The reactivity can vary significantly depending on the substitution pattern on the thiadiazole ring and the presence of other functional groups in the molecule. For example, the preparation of complexes with Co(II), Ni(II), and Zn(II) from thiadiazole derivatives has been demonstrated, showing the potential of these compounds to act as ligands in coordination chemistry (Görgülü & Cukurovalı, 2002).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure. For instance, the crystal structures and intermolecular interactions of similar compounds have been studied using X-ray crystallography and Hirshfeld surface analysis, providing valuable information on the solid-state properties and potential applications of these materials (Nizammohideen et al., 2019).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including their acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for their application in synthetic chemistry and medicinal chemistry. The synthesis and reactivity of these compounds can be tailored to produce a wide range of products with desired biological or chemical activities. For example, the synthesis of thiadiazole derivatives with antimicrobial activity highlights the potential of these compounds in drug development and the pharmaceutical industry (Ameen & Qasir, 2017).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of thiadiazole derivatives, including compounds similar to isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate, have been extensively studied. These compounds are synthesized via various chemical transformations, such as the Curtius rearrangement, and are characterized using techniques like UV-visible spectroscopy, NMR, and MS to confirm their molecular structures (Fakhr, Radwan, El-batran, Abd el-Salam, & El-Shenawy, 2009).

Biological Activities

Research has shown that thiadiazole derivatives possess a range of biological activities, including antimicrobial and antifungal properties. For instance, certain thiadiazole compounds demonstrate moderate activity against bacteria and fungi, suggesting potential applications in treating infections (Vinusha, Shivaprasad, Chandan, & Begum, 2015). Moreover, thiadiazole derivatives have been evaluated for their antitumor and antifilarial activities, with some compounds showing significant inhibitory effects on leukemia cell proliferation and in vivo antifilarial activity (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

Antineoplastic Activity

Certain thiadiazole derivatives have been synthesized and evaluated for their potential as antineoplastic (anti-cancer) agents. For example, research has focused on optimizing the chemical properties of these compounds to increase their selectivity and efficacy against cancer cells (Anderson, Bhattacharjee, & Houston, 1989).

Antimicrobial and Antifungal Applications

Thiadiazole derivatives have been designed and synthesized with the aim of exploring their antimicrobial and antifungal activities. Studies suggest that these compounds could be effective against a variety of bacterial and fungal pathogens, offering a new avenue for the development of antimicrobial agents (Ameen & Qasir, 2017).

Propriétés

IUPAC Name |

2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-9(2)7-23-14(19)15-13-17-16-12(24-13)8-22-11-5-3-10(4-6-11)18(20)21/h3-6,9H,7-8H2,1-2H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDDKZPUVKUBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)

![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4583175.png)

![N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4583181.png)

![N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B4583215.png)

![N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4583226.png)

![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)

![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583246.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)